molecular formula C23H24N4O2S B2417403 (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1210425-51-6

(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No.: B2417403
CAS No.: 1210425-51-6
M. Wt: 420.53
InChI Key: LEGWOVZUUFLSEP-UHFFFAOYSA-N
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Description

(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Properties

IUPAC Name

[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-22(18-5-3-17(4-6-18)15-25-8-7-24-16-25)26-9-11-27(12-10-26)23(29)20-14-19(20)21-2-1-13-30-21/h1-8,13,16,19-20H,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGWOVZUUFLSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C25H26N4O2, and it features a combination of imidazole, piperazine, and thiophene moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The IUPAC name for this compound is:
4 4 1H imidazol 1 ylmethyl benzoyl piperazin 1 yl(2(thiophen2yl)cyclopropyl)methanone\text{4 4 1H imidazol 1 ylmethyl benzoyl piperazin 1 yl}-(2-(thiophen-2-yl)cyclopropyl)\text{methanone}

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:

  • Antimicrobial : Some imidazole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer : Derivatives containing piperazine and thiophene rings are frequently explored for their anticancer potential.
  • Neuropharmacological effects : The presence of piperazine suggests possible interactions with neurotransmitter systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Ring : Known for its role in enzyme inhibition and interaction with biological targets.
  • Piperazine Moiety : Often enhances solubility and bioavailability while providing a scaffold for further modifications.
  • Thiophene Substituent : Contributes to the lipophilicity and potential interaction with lipid membranes.

Research Findings

A review of existing literature reveals several studies focusing on compounds related to this structure:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazole derivatives, including those similar to our compound. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the specific substitution patterns.

Case Study 2: Anticancer Properties

In a series of experiments, compounds featuring piperazine and thiophene were tested against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The derivatives demonstrated IC50 values ranging from 5 µM to 30 µM, indicating promising anticancer activity. Notably, one derivative exhibited selectivity towards renal cancer cells.

Data Table: Biological Activity Summary

Activity TypeCompound StructureTarget Organism/Cell LineIC50/MIC Values
AntimicrobialImidazole DerivativeS. aureus16 - 64 µg/mL
AnticancerPiperazine-Thiophene HybridMDA-MB-4685 µM
A49830 µM

Q & A

Q. Critical Intermediates :

  • 4-((1H-Imidazol-1-yl)methyl)benzoyl chloride (for acylation).
  • 2-(Thiophen-2-yl)cyclopropanecarboxylic acid (precursor for ketone formation).

Q. Table 1: Reaction Optimization Parameters

StepTemperature (°C)SolventCatalystYield (%)
Imidazole formation80–100Ethanol/WaterNH₄OAc65–75
Piperazine coupling25–40DCM/THFDIPEA70–85
Cyclopropane synthesis50–60TolueneRh₂(OAc)₄55–65

How can spectroscopic techniques be applied to characterize this compound’s structure?

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazole CH, thiophene protons) and confirms regiochemistry. Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), while cyclopropane protons show distinct coupling patterns (J = 4–6 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 493.18) and fragmentation pathways .
  • X-ray Crystallography : Resolves 3D conformation, particularly cyclopropane-thiophene spatial arrangement (see CCDC 1038591 for analogous structures) .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling steps, while toluene minimizes side reactions in cyclopropane synthesis .
  • Catalyst Screening : Rhodium catalysts (e.g., Rh₂(OAc)₄) improve cyclopropane stereoselectivity .
  • Temperature Gradients : Lower temperatures (25–40°C) reduce epimerization during piperazine coupling .

Key Consideration : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and byproducts .

How can contradictory structural data (e.g., NMR vs. X-ray) be resolved?

Advanced Research Question

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals and compare with computational models (DFT-based NMR predictions) .
  • Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility (e.g., cyclopropane ring puckering) .
  • Crystallographic Refinement : Use Hirshfeld surface analysis to resolve discrepancies between experimental and predicted bond lengths .

What methodological approaches are recommended for evaluating pharmacological activity?

Advanced Research Question

  • Target Selection : Prioritize targets based on structural analogs (e.g., histamine H1/H4 receptors for imidazole-piperazine derivatives) .
  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence polarization assays for kinase/GPCR activity.
    • Cell Viability : MTT assays using cancer cell lines (IC₅₀ determination) .
  • In Vivo Models : Zebrafish or murine models for bioavailability and toxicity profiling .

Q. Table 2: Example Bioactivity Data (Analog Compounds)

Assay TypeTargetIC₅₀ (nM)Reference
Kinase InhibitionEGFR120 ± 15
AntiproliferativeHeLa Cells450 ± 30

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Systematic Substitution : Modify thiophene/imidazole moieties (e.g., replace thiophene with furan or phenyl groups) to assess electronic effects .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (cyclopropane) .

What strategies mitigate stability issues during storage and handling?

Advanced Research Question

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent oxidation of thiophene and cyclopropane moieties .
  • Lyophilization : Improve shelf-life by converting to a stable hydrochloride salt (see analogous protocols in ).
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

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